2-Bromo-6-methylnaphthalene 2-Bromo-6-methylnaphthalene
Brand Name: Vulcanchem
CAS No.: 37796-78-4
VCID: VC21126565
InChI: InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
SMILES: CC1=CC2=C(C=C1)C=C(C=C2)Br
Molecular Formula: C11H9Br
Molecular Weight: 221.09 g/mol

2-Bromo-6-methylnaphthalene

CAS No.: 37796-78-4

Cat. No.: VC21126565

Molecular Formula: C11H9Br

Molecular Weight: 221.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-methylnaphthalene - 37796-78-4

Specification

CAS No. 37796-78-4
Molecular Formula C11H9Br
Molecular Weight 221.09 g/mol
IUPAC Name 2-bromo-6-methylnaphthalene
Standard InChI InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
Standard InChI Key LIGQAYZZFOJVBD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=C(C=C2)Br
Canonical SMILES CC1=CC2=C(C=C1)C=C(C=C2)Br

Introduction

Chemical Structure and Properties

Molecular Information

2-Bromo-6-methylnaphthalene is a brominated aromatic compound with a naphthalene backbone. The molecule contains a bromine atom substituted at the 2-position and a methyl group at the 6-position of the naphthalene ring system. This structural arrangement gives the compound specific chemical and physical properties that distinguish it from other naphthalene derivatives.

The compound is identified through various systematic and common nomenclatures in chemical databases and literature. It is primarily known as 2-bromo-6-methylnaphthalene, though it may also be referred to as 6-methyl-2-bromonaphthalene or 2-methyl-6-bromonaphthalene depending on the naming convention used . The chemical registry information identifies this compound through its unique CAS number (37796-78-4), which serves as a definitive identifier in chemical databases and literature .

Physicochemical Properties

The physical and chemical properties of 2-Bromo-6-methylnaphthalene are critical for understanding its behavior in various chemical reactions and applications. The compound has a well-defined molecular structure with a molecular formula of C11H9Br and a precise molecular weight of 221.09 g/mol . This combination of a naphthalene core with specific functional groups contributes to its characteristic reactivity profile.

Table 1: Physicochemical Properties of 2-Bromo-6-methylnaphthalene

PropertyValueSource
CAS Number37796-78-4
Molecular FormulaC11H9Br
Molecular Weight221.09 g/mol
Exact Mass219.98900
LogP3.91070
IUPAC Name2-bromo-6-methylnaphthalene
InChIInChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
InChIKeyLIGQAYZZFOJVBD-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)C=C(C=C2)Br

Synthesis Methods

Historical Synthesis Approaches

The synthesis of 2-Bromo-6-methylnaphthalene has been documented in scientific literature through various methodological approaches. One of the earliest reported methods involves the diazoniumation of 6-amino-2-methylnaphthalene, as described in radioisotope studies from 1971 . This approach represents a classic method for introducing bromine into aromatic systems through diazonium intermediates.

Another historical approach documented in the literature involves the synthesis from 6-bromo-2-methyl-1-naphthylamine, as reported in the Bulletin de la Société Chimique de France in 1970 . These earlier synthesis methods, while scientifically significant, may present challenges for large-scale production due to efficiency and yield considerations.

Applications and Uses

Chemical Intermediate

2-Bromo-6-methylnaphthalene serves as an important chemical intermediate in organic synthesis. The presence of the bromine atom makes it particularly valuable for coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, which are widely used for carbon-carbon bond formation in synthetic chemistry.

The compound's structure allows for selective functionalization at the bromine position, enabling the synthesis of more complex naphthalene derivatives with potential applications in pharmaceutical development, material science, and other fields requiring specialized aromatic building blocks.

Comparative Analysis with Related Compounds

Structural Analogs

2-Bromo-6-methylnaphthalene belongs to a family of brominated naphthalene derivatives that share similar structural features but differ in specific substituents. Comparing this compound with its structural analogs provides valuable insights into structure-property relationships and potential applications.

Table 2: Comparison of 2-Bromo-6-methylnaphthalene with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Bromo-6-methylnaphthaleneC11H9Br221.09Methyl group at position 6
2-Bromo-6-methoxynaphthaleneC11H9BrO237.09Methoxy group at position 6
2-Bromo-6-methoxymethylnaphthaleneC12H11BrO251.12Methoxymethyl group at position 6

The substitution pattern in these related compounds influences their chemical reactivity, physical properties, and potential applications. For instance, the methoxy group in 2-Bromo-6-methoxynaphthalene introduces an electron-donating effect different from the inductive effect of the methyl group in 2-Bromo-6-methylnaphthalene, potentially affecting the reactivity at the bromine position .

Synthesis Process Comparison

The synthesis processes for these related compounds share common features but differ in specific reaction conditions and reagents. For example, the preparation of 2-Bromo-6-methoxynaphthalene involves a multi-step process that includes bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol and subsequent methylation .

This process differs from the historical methods reported for 2-Bromo-6-methylnaphthalene, which involve diazoniumation of amino-substituted precursors . The differences in synthetic approaches highlight the importance of tailoring synthetic strategies to the specific substitution pattern desired in the final product.

Chemical Reactivity and Transformation

Reactivity Profile

The reactivity of 2-Bromo-6-methylnaphthalene is primarily determined by the bromine atom at position 2 and the methyl group at position 6 of the naphthalene ring. The bromine atom serves as a leaving group in various coupling reactions, making the compound particularly useful in carbon-carbon bond formation processes.

The presence of the methyl group can influence the electronic distribution within the naphthalene ring system, potentially affecting the reactivity at the bromine position. This substituent effect can be leveraged in selective synthetic transformations targeting specific reaction pathways.

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